molecular formula C14H10F3N5OS3 B6496226 4-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1351647-13-6

4-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No. B6496226
CAS RN: 1351647-13-6
M. Wt: 417.5 g/mol
InChI Key: ONZXFAUTDAUAGV-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It is likely to have a role in the regulation of central inflammation and can also be used to control brain inflammation processes .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentions the synthesis of a series of new N- (4- (substituted)-3- (trifluoromethyl) phenyl) isobutyramides .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational and experimental techniques. The compound is likely to have a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. A study mentions the remodeling of (Aza)indole/Benzofuran skeletons for the synthesis of substituted pyridines with diverse functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability. Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .

Mechanism of Action

Target of Action

The primary target of F1838-4279 is the ubiquitin protease, USP1 . USP1 plays a crucial role in DNA repair by regulating the Fanconi anemia complex and translesion synthesis . It is an attractive target with activity in ovarian and triple negative breast cancers (TNBC) .

Mode of Action

F1838-4279 is a potent inhibitor of USP1 . It binds to the same cryptic site of USP1 as ML323, another well-established compound, but disrupts the protein structure in subtly different ways . This interaction inhibits the function of USP1, thereby affecting the DNA repair processes that it facilitates .

Biochemical Pathways

The inhibition of USP1 by F1838-4279 affects multiple DNA repair pathways. These include pathways involving genes that modify USP1’s direct substrates and genes involved in ubiquitin-mediated signaling events that regulate the response to DNA damage and replication stress .

Pharmacokinetics

The pharmacokinetics of F1838-4279 are currently under investigation. As a part of the ongoing research, the absorption, distribution, metabolism, and excretion (ADME) properties of F1838-4279 are being studied to understand their impact on the compound’s bioavailability .

Result of Action

The inhibition of USP1 by F1838-4279 has anti-proliferative effects in a subset of cell lines, often characterized by the presence of homologous recombination deficiencies (HRD), including mutations in BRCA1/2 . The combination of F1838-4279 with olaparib, a PARP inhibitor, has been found to induce strong and durable regressions across a number of ovarian and TNBC patient-derived xenograft (PDX) models .

Future Directions

Trifluoromethylpyridine (TFMP) derivatives, which this compound might be a part of, have found applications in the agrochemical and pharmaceutical industries. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5OS3/c1-7-10(26-22-19-7)11(23)18-12-20-21-13(25-12)24-6-8-3-2-4-9(5-8)14(15,16)17/h2-5H,6H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXFAUTDAUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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